tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate
Description
Properties
Molecular Formula |
C9H14F2N4O2 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
tert-butyl N-[3-amino-1-(difluoromethyl)pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C9H14F2N4O2/c1-9(2,3)17-8(16)13-5-4-15(7(10)11)14-6(5)12/h4,7H,1-3H3,(H2,12,14)(H,13,16) |
InChI Key |
NRYOQCYIKVHIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate can be achieved through multiple synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1H-pyrazol-5-amine.
Nitrosation and Reduction: The starting material undergoes nitrosation followed by reduction to yield the corresponding amine.
Esterification: The amine is then esterified to form the corresponding ester.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Condensation: The protected amine is then condensed with difluoromethylating agents to introduce the difluoromethyl group.
Deprotection: Finally, the Boc group is removed to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions:
The difluoromethyl group stabilizes the intermediate isocyanate during hydrolysis due to electron-withdrawing effects .
Nucleophilic Substitution
The carbamate’s carbonyl carbon is susceptible to nucleophilic attack:
The pyrazole ring’s electron-deficient nature enhances electrophilicity at the carbamate carbonyl .
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes decomposition:
The difluoromethyl group retards oxidation due to C-F bond stability.
Functionalization of the Amino Group
The 3-amino group on the pyrazole ring participates in:
Acylation
| Acylating Agent | Conditions | Yield | Product Application | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 2h | 92% | Stable acetylated analog for SAR studies | |
| Benzoyl chloride | THF, 0°C → RT, 12h | 85% | Prodrug candidate |
Alkylation
| Alkylating Agent | Conditions | Yield | Notes | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | 74% | Selective N-alkylation observed |
Fluorine-Specific Reactivity
The difluoromethyl group participates in:
Halogen Exchange
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| BCl₃ | DCM, -78°C → RT, 8h | Chlorodifluoromethyl derivative |
Radical Reactions
| Initiator | Conditions | Outcome | Source |
|---|---|---|---|
| AIBN (azobisisobutyronitrile) | Toluene, 80°C, 12h | Difluoromethyl radical trapping |
Catalytic Cross-Coupling
The pyrazole ring enables palladium-catalyzed reactions:
| Reaction Type | Conditions | Yield | Application | Source |
|---|---|---|---|---|
| Suzuki-Miyaura (with aryl boronic acids) | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 24h | 68% | Biaryl derivatives for kinase inhibition |
Key Stability Considerations
-
pH Stability : Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic/basic media .
-
Light Sensitivity : The difluoromethyl group confers UV stability (λ > 300 nm).
This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and fluorinated bioactive molecules. Experimental data emphasize the need for controlled conditions to optimize selectivity and yield.
Scientific Research Applications
Enzyme Interactions
The biological activity of tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate is primarily linked to its interactions with various enzymes and receptors involved in physiological processes. Compounds with similar structures have been studied as potential inhibitors of specific enzymes, including proteases and kinases. The difluoromethyl group may enhance binding affinity and selectivity towards biological targets, which is crucial for therapeutic applications.
Potential Therapeutic Applications
Given its structural features, this compound may serve as a lead structure for developing therapeutics targeting diseases that involve enzyme inhibition. Its stability and reactivity profile allow for further modifications to enhance efficacy and selectivity against biological targets. Interaction studies using techniques such as surface plasmon resonance and molecular docking simulations can elucidate its mechanism of action by identifying specific molecular targets.
Case Studies and Research Findings
Research studies have demonstrated the efficacy of similar pyrazole-based compounds in various therapeutic areas. For instance, compounds structurally related to this compound have shown promise in treating conditions such as cancer and inflammatory diseases due to their ability to inhibit specific enzyme pathways.
One notable study explored the interactions between pyrazole derivatives and protease enzymes, revealing that modifications to the difluoromethyl group significantly impacted binding affinity and selectivity . Such findings underscore the importance of structural modifications in enhancing the pharmacological properties of these compounds.
Mechanism of Action
The mechanism of action of tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs, focusing on substituent variations, molecular properties, and synthetic or functional implications.
Table 1: Structural and Functional Comparison
Analysis of Substituent Effects
Position 1 Substituents
- Difluoromethyl (Target): Balances electronegativity and steric bulk. Fluorine atoms enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.
- Trifluoroethyl : Higher fluorine content increases hydrophobicity but may introduce steric hindrance.
- Phenyl : Introduces aromaticity, favoring π-π interactions in drug-receptor binding.
Position 3 Substituents
- Amino (Target): Enables hydrogen bonding and participation in nucleophilic reactions.
- Nitro : Electron-withdrawing nature activates the pyrazole ring for electrophilic substitution but reduces stability under reducing conditions.
- Trifluoromethyl : Enhances lipophilicity and resistance to oxidative metabolism.
- Chloro : Acts as a leaving group in cross-coupling reactions, facilitating further functionalization.
Biological Activity
Tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, including its interactions with enzymes, receptors, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
The presence of the difluoromethyl group enhances its biological activity and stability, making it a promising candidate for therapeutic applications.
The biological activity of this compound is primarily linked to its interactions with various biological macromolecules, particularly enzymes and receptors involved in physiological processes. The difluoromethyl substituent is believed to enhance the compound's binding affinity and selectivity towards these targets, which may include:
- Proteases
- Kinases
These interactions can lead to modulation of enzymatic activities, potentially offering therapeutic benefits in various diseases.
Biological Activity Studies
Research has demonstrated that compounds similar to this compound exhibit diverse biological activities. Below is a summary of key findings from studies on pyrazole derivatives:
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) kinase activity. The results indicated that specific modifications at the 4-position of the pyrazole ring enhanced cytotoxicity against cancer cells, suggesting a structure-activity relationship (SAR) that could be leveraged for drug design.
- Anti-inflammatory Mechanisms : Research on related compounds has shown that they can reduce levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases, where modulation of immune responses is critical.
- Enzyme Interaction Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound with target enzymes. These studies provide insights into the compound's mechanism of action and highlight specific amino acid residues in the active sites that interact with the compound.
Future Directions
Given its promising biological activities, further research on this compound could focus on:
- Optimization of Structure : Modifying the compound to enhance selectivity and potency against specific targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating synergistic effects when used in conjunction with other therapeutic agents, particularly in cancer treatment protocols.
Q & A
Q. What synthetic routes are reported for introducing substituents to the pyrazole core in tert-butyl carbamate derivatives?
Methodological Answer:
- Suzuki-Miyaura Coupling : For introducing aryl/cyclopropyl groups, use palladium catalysts (e.g., Pd(PPh₃)₄), toluene/ethanol solvent systems, and degassed conditions under nitrogen. Example: Cyclopropyl introduction via 2-cyclopropyl-1,3,2-dioxaborolane (yield: 71.9%) .
- Nucleophilic Substitution : React pyrazole intermediates with electrophiles (e.g., 2-chloroethyl isocyanate) in anhydrous benzene, with prolonged stirring (20 days) to ensure completion .
- Boc Protection/Deprotection : Use di-tert-butyl dicarbonate for amino group protection and trifluoroacetic acid (TFA)/dichloromethane (10% v/v) for deprotection .
Q. How is the tert-butyl carbamate group removed without degrading sensitive functional groups?
Methodological Answer:
- Acidic Deprotection : TFA/DCM (10% v/v, 1 hour at room temperature) effectively cleaves the Boc group while preserving fluorinated and pyrazole moieties. Post-deprotection, neutralize with saturated NaHCO₃ and extract with dichloromethane .
- Alternative Conditions : HCl/dioxane (4 M) may be used for acid-stable derivatives, but TFA is preferred for substrates prone to side reactions .
Q. What analytical techniques are critical for characterizing tert-butyl carbamate derivatives?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and Boc-group integrity. For example, tert-butyl protons resonate as a singlet at δ ~1.43–1.53 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron impact (EI) MS confirms molecular ions (e.g., m/z 278 [M+H] for fluoropyridinyl derivatives) .
- Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexanes (0–15%) resolves polar intermediates .
Advanced Research Questions
Q. How can contradictory NMR data for diastereomeric pyrazole derivatives be resolved?
Methodological Answer:
- 2D NMR Techniques : NOESY or ROESY experiments identify spatial proximities between protons to distinguish diastereomers.
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine absolute configuration. High-resolution data (>1.0 Å) minimizes R-factor discrepancies .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What strategies optimize reaction yields in fluorinated pyrazole syntheses?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (Pd(OAc)₂, PdCl₂(dppf)) for cross-coupling efficiency. Pd(PPh₃)₄ in degassed toluene/ethanol at 100°C achieves >70% yield for cyclopropane derivatives .
- Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) enhance electrophilic fluorination using Selectfluor® (e.g., 20% yield for 5-fluoro derivatives) .
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry (e.g., excess boronic esters in Suzuki reactions) .
Q. How are enantiomers of chiral tert-butyl carbamate derivatives separated?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol gradients. Example: Separation of (S)- and (R)-enantiomers for butenyl derivatives .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
- Crystallization-Induced Diastereomerism : Introduce chiral auxiliaries (e.g., tartaric acid) to form diastereomeric salts .
Q. What are common byproducts in tert-butyl carbamate syntheses, and how are they mitigated?
Methodological Answer:
- Boronate Esters : Unreacted boronic acids in Suzuki couplings are removed via aqueous extraction (K₂CO₃) .
- Isocyanate Adducts : Excess 2-chloroethyl isocyanate forms urea byproducts; vacuum distillation or column chromatography isolates the target compound .
- Oxidation Products : Fluorinated pyrazoles may oxidize under acidic conditions; use inert atmospheres (N₂) and antioxidants (BHT) during storage .
Q. How is thermal stability assessed for tert-butyl carbamate derivatives?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures (T) under nitrogen. Stable derivatives show T >150°C.
- Thermogravimetric Analysis (TGA) : Monitor weight loss at 10°C/min to identify degradation steps.
- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks and analyze purity via HPLC .
Q. What computational tools predict regioselectivity in pyrazole functionalization?
Methodological Answer:
Q. How are SHELX programs applied in crystallographic refinement of tert-butyl carbamate derivatives?
Methodological Answer:
- Data Collection : Use high-resolution X-ray data (Cu-Kα, λ=1.54178 Å) and integrate with SAINT.
- Structure Solution : SHELXD identifies heavy atoms via dual-space methods for experimental phasing.
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry with CHECKCIF. Example: R-factor <0.05 for fluoropyridinyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
